molecular formula C12H14O2 B13988141 2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl-

2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl-

Cat. No.: B13988141
M. Wt: 190.24 g/mol
InChI Key: BQBSJXPSSVDNPV-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxyphenyl group and a methyl group attached to the butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 2-methoxybenzaldehyde with methyl ethyl ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-buten-1-one: Similar structure but lacks the methoxy group.

    3-Methyl-2-butenal: Similar backbone but different functional groups.

    2-Methoxy-1-phenylethanone: Contains a methoxy group but different overall structure.

Uniqueness

2-Buten-1-one, 1-(2-methoxyphenyl)-3-methyl- is unique due to the presence of both the methoxyphenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSJXPSSVDNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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